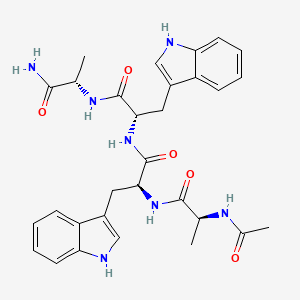
L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- is a complex organic compound that belongs to the class of peptides This compound is characterized by its intricate structure, which includes multiple peptide bonds and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- typically involves the stepwise coupling of amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then activated using reagents such as carbodiimides, which facilitate the formation of peptide bonds. The reaction conditions often include the use of solvents like dimethylformamide and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the peptide bonds, converting them into amines.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide interactions and conformations.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug design and development.
Industry: It is utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-Acetylglycyl-L-alaninamide
- N-Acetyl-L-alanyl-L-alaninamide
- N-Acetyl-L-alanyl-L-proline
Uniqueness
L-Alaninamide, N-acetyl-L-alanyl-L-tryptophyl-L-tryptophyl- is unique due to its specific sequence of amino acids and the presence of two tryptophan residues. This structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
850833-14-6 |
|---|---|
Molecular Formula |
C30H35N7O5 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C30H35N7O5/c1-16(27(31)39)35-29(41)25(12-19-14-32-23-10-6-4-8-21(19)23)37-30(42)26(36-28(40)17(2)34-18(3)38)13-20-15-33-24-11-7-5-9-22(20)24/h4-11,14-17,25-26,32-33H,12-13H2,1-3H3,(H2,31,39)(H,34,38)(H,35,41)(H,36,40)(H,37,42)/t16-,17-,25-,26-/m0/s1 |
InChI Key |
LCRIGRUYCQQYRX-FRSFCCSCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C)NC(=O)C |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)
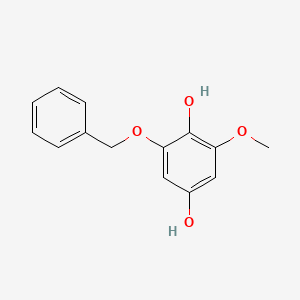
![1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene](/img/structure/B14187383.png)
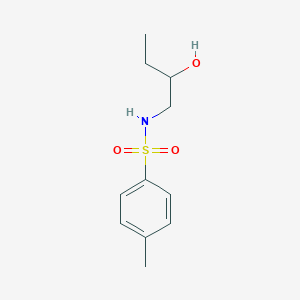
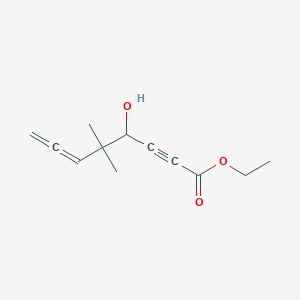
![1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene]](/img/structure/B14187395.png)
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14187407.png)
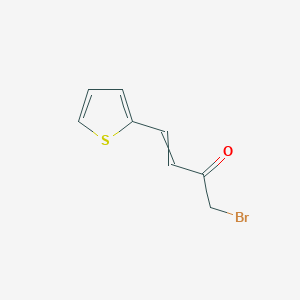
![[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14187417.png)
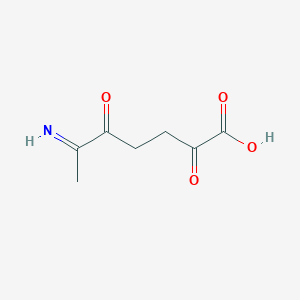
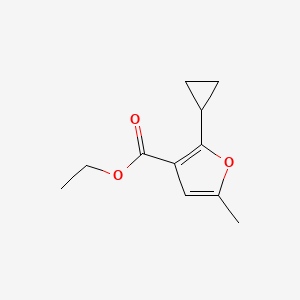
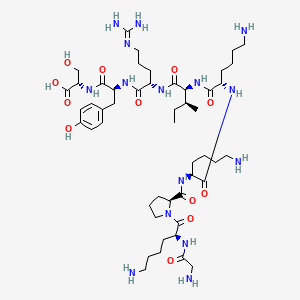
![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)
![1H-Indazole-3-carboxylic acid, 1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-](/img/structure/B14187453.png)
